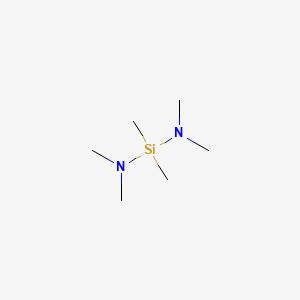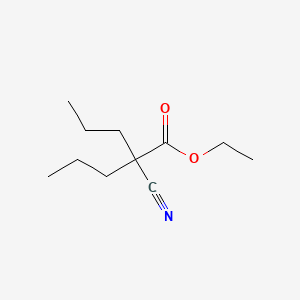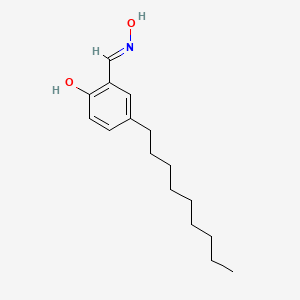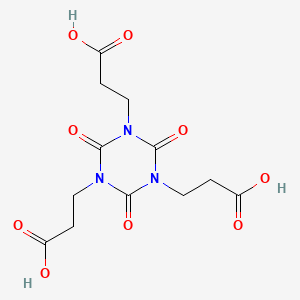
ビス(ジメチルアミノ)ジメチルシラン
説明
Bis(dimethylamino)dimethylsilane (BDDMS) is an organosilicon compound with the molecular formula (CH3)2N(CH3)2SiH2. BDDMS is a volatile colorless liquid with a low vapor pressure, and is soluble in organic solvents such as ethanol and ether. It is a versatile compound with a wide range of applications in synthetic chemistry, materials science, and biochemistry.
科学的研究の応用
ビス(ジメチルアミノ)ジメチルシラン (BDADMS) は、いくつかの科学研究用途を持つ汎用性の高い有機ケイ素化合物です。ここでは、独自のアプリケーションに焦点を当てて分析します。
pH 感応性マイクロ電極のシラニル化
BDADMS は、pH 感応性マイクロ電極をシラニル化するために使用されます。これらの電極は、その後、卵母細胞の膜電位を測定するために使用されます。 このアプリケーションは、ヒト電気発生性 Na±コtransporter アイソフォーム (hhNBC) のクローニングと特性評価を目的とした実験において重要です .
薄膜堆積
薄膜堆積の分野では、BDADMS は、半導体、太陽電池、LED 製造で使用されるさまざまな種類の薄膜を製造するための前駆体材料として役立ちます .
工業化学
BDADMS は、ポリマー合成や材料科学に関連するものを含む、さまざまな化学反応の試薬または触媒として、工業化学で使用されています .
医薬品
この化合物は、特に薬剤候補の合成や薬物特性の修飾において、医薬品研究で薬物開発に使用することができます .
ガスクロマトグラフィー誘導体化
BDADMS は、ガスクロマトグラフィーにおける誘導体化に使用され、さまざまな化合物の検出と測定を強化します .
有機金属化学
有機金属試薬として、BDADMS は、材料科学から医薬品化学に至るまで、さまざまな用途を持つ有機ケイ素化合物の合成に関与しています .
作用機序
Target of Action
Bis(dimethylamino)dimethylsilane is primarily used to silanize pH-sensitive microelectrodes . These microelectrodes are used to measure the membrane potential in oocytes .
Mode of Action
The compound interacts with its targets by forming a layer on the surface of the pH-sensitive microelectrodes . This layer helps in the measurement of membrane potential in oocytes .
Biochemical Pathways
It is known that the compound plays a role in the process of measuring membrane potential in oocytes, which is crucial for understanding the functioning of human electrogenic na±cotransporter isoform (hhnbc) .
Result of Action
The primary result of the action of Bis(dimethylamino)dimethylsilane is the successful silanization of pH-sensitive microelectrodes . This allows for accurate measurement of membrane potential in oocytes, aiding in the characterization of human electrogenic Na±cotransporter isoform (hhNBC) .
Action Environment
The efficacy and stability of Bis(dimethylamino)dimethylsilane can be influenced by environmental factors. For instance, the compound is moisture sensitive , and should be stored away from air and oxidizing agents . It is also highly flammable, and precautions should be taken to keep it away from heat, open flames, and sparks .
特性
IUPAC Name |
N-[dimethylamino(dimethyl)silyl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2Si/c1-7(2)9(5,6)8(3)4/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMGWCCKILBTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[Si](C)(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063177 | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with an acrid amine odor; [Matheson Tri-Gas MSDS] | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20340 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.0 [mmHg] | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20340 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3768-58-9 | |
| Record name | N,N,N′,N′,1,1-Hexamethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3768-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N',1,1-hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, N,N,N',N',1,1-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dimethylamino)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: BDMADMS readily reacts with the hydroxyl (-OH) groups present on SiO2 surfaces. This reaction forms strong Si-O-Si bonds, effectively replacing the surface -OH groups with -Si(CH3)2 groups. This process, known as silylation, renders the SiO2 surface hydrophobic. [, , ]
ANone: Silylation with BDMADMS can be used to inhibit or promote the growth of thin films during ALD processes. For example, BDMADMS functionalization of SiO2 can hinder the deposition of aluminum oxide (Al2O3), making it possible to achieve area-selective ALD. [, , ]
ANone: The molecular formula of BDMADMS is C6H20N2Si, and its molecular weight is 148.33 g/mol.
ANone: Commonly used spectroscopic techniques include:
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups like Si-N, Si-C, and C-H present in the molecule. [, , , , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the structure and bonding environment of the molecule, including 1H, 13C, and 29Si NMR. [, , ]
- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of silicon, carbon, and nitrogen in BDMADMS-derived materials. [, ]
ANone: BDMADMS is soluble in various organic solvents like xylene, toluene, and tetrahydrofuran (THF), making it compatible with typical thin film processing methods. [, , ]
ANone: BDMADMS is moisture-sensitive and can hydrolyze when exposed to air. Therefore, it should be stored and handled under inert conditions, such as a nitrogen or argon atmosphere. [, ]
ANone: While BDMADMS itself might not be a potent catalyst, it serves as a precursor for synthesizing dendritic polymers with catalytic applications. These dendrimers can be further functionalized with catalytically active species like rhodium complexes. []
ANone: BDMADMS-derived dendrimers with rhodium complexes have shown promising activity in hydrogenation reactions, specifically the hydrogenation of decene. []
ANone: Yes, density functional theory (DFT) calculations have been employed to study the silylation reaction mechanism of BDMADMS with silanol groups on SiO2 surfaces. These calculations provide insights into reaction pathways, activation energies, and the overall energetics of the process. []
ANone: The two dimethylamino (-N(CH3)2) groups on BDMADMS contribute significantly to its reactivity. These groups make the silicon atom more electrophilic, facilitating its reaction with nucleophilic species like -OH groups on surfaces. [, ]
ANone: The stability of BDMADMS can be enhanced by:
- Storing under inert atmosphere: Excluding moisture and air by storing under nitrogen or argon minimizes hydrolysis. [, ]
ANone: BDMADMS should be handled with care due to its moisture sensitivity and potential for releasing amine byproducts upon reaction. It is recommended to use appropriate personal protective equipment, work in a well-ventilated area, and avoid contact with skin and eyes. Consult the material safety data sheet (MSDS) for detailed safety information.
ANone: These aspects are not directly relevant to BDMADMS based on the provided research papers. The research primarily focuses on its use in materials science, particularly in thin film deposition and surface modification.
ANone: Yes, several alternatives exist, including hexamethyldisilazane (HMDSO), tetramethylsilane (TMS), and other dimethylaminosilanes with varying numbers of -NMe2 groups. The choice of precursor depends on factors such as desired film properties, deposition temperature, and reactor configuration. [, ]
ANone: BDMADMS waste should be handled and disposed of in accordance with local regulations and guidelines for hazardous waste. It is crucial to prevent its release into the environment due to potential ecotoxicological effects. []
ANone: Key research tools include:
- PECVD reactors: For depositing thin films using BDMADMS as a precursor. [, , , ]
- Surface characterization instruments: Such as FTIR, XPS, and atomic force microscopy (AFM) to analyze BDMADMS-modified surfaces. [, , , , ]
- Computational chemistry software: To perform DFT calculations for understanding reaction mechanisms and predicting material properties. []
ANone: BDMADMS has been investigated for thin film applications since the late 20th century. Its use as a precursor for silicon nitride and silicon carbonitride films gained increasing attention in the early 2000s, with numerous studies exploring its potential for microelectronics and other technological applications. []
ANone: While BDMADMS research is primarily within materials science and chemistry, its applications in thin film technology have implications for various fields, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-](/img/structure/B1580809.png)






